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molecular formula C10H10O2 B1640625 7-Methoxy-2-methylbenzofuran

7-Methoxy-2-methylbenzofuran

Cat. No. B1640625
M. Wt: 162.18 g/mol
InChI Key: DTWVNXHNOIFZPC-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

A mixture of 2-hydroxymethyl-7-methoxybenzofuran (300 mg), sodium cyanoborohydride (796 mg) and zinc iodide (809 mg) in dichloroethane (10 ml) was stirred for 2 hours at ambient temperature and then refluxed overnight. Chloroform and water were added to the reaction mixture, and the separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane:ethyl acetate=15:1, v/v) to give 7-methoxy-2-methylbenzofuran (95 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
809 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[O:4][C:5]2[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.C([BH3-])#N.[Na+].C(Cl)(Cl)Cl.O>ClC(Cl)C.[I-].[Zn+2].[I-]>[CH3:13][O:12][C:11]1[C:5]2[O:4][C:3]([CH3:2])=[CH:7][C:6]=2[CH:8]=[CH:9][CH:10]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OCC=1OC2=C(C1)C=CC=C2OC
Name
Quantity
796 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
809 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC=2C=C(OC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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